![molecular formula C28H28N2O7 B613462 Fmoc-Gly-(Dmb)Gly-OH CAS No. 848861-65-4](/img/structure/B613462.png)
Fmoc-Gly-(Dmb)Gly-OH
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Overview
Description
Fmoc-Gly-(Dmb)Gly-OH is a chemical compound that is widely used in scientific research for its diverse applications. This compound is a derivative of glycine and is commonly used in the synthesis of peptides and proteins.
Scientific Research Applications
Peptide Synthesis
“Fmoc-Gly-(Dmb)Gly-OH” is used in the synthesis of peptides . It’s an excellent reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Preventing Aggregation During Chain Assembly
The use of “Fmoc-Gly-(Dmb)Gly-OH” prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Preventing Aspartimide Formation
“Fmoc-Gly-(Dmb)Gly-OH” can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Promoting Cyclization of Gly-Containing Peptides
This compound helps promote cyclization of Gly-containing peptides .
Construction of Antibody-Drug Conjugates (ADCs)
“Fmoc-Gly-(Dmb)Gly-OH” is a lysosomally cleavable linker used in the construction of antibody-drug conjugates (ADCs) .
Enhancing Synthetic Efficiency in Fmoc SPPS
“Fmoc-Gly-(Dmb)Gly-OH” offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Mechanism of Action
Target of Action
Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .
Mode of Action
Fmoc-Gly-(Dmb)Gly-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Gly-(Dmb)Gly-OH is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.
Pharmacokinetics
For instance, its solubility can affect its ability to interact with the peptide chains .
Result of Action
The result of Fmoc-Gly-(Dmb)Gly-OH’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .
Action Environment
The action of Fmoc-Gly-(Dmb)Gly-OH can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCBQMDTSVIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-(Dmb)Gly-OH |
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